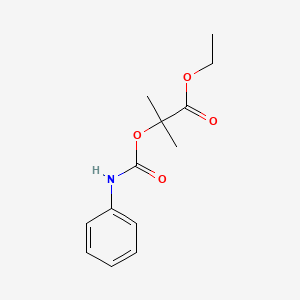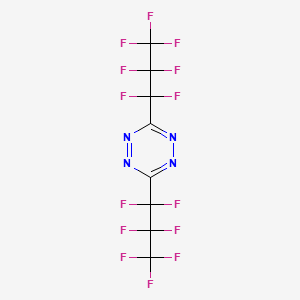
3,6-Bis(heptafluoropropyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(heptafluoropropyl)-1,2,4,5-tetrazine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of heptafluoropropyl groups imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(heptafluoropropyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of heptafluoropropyl-substituted hydrazines with nitriles, followed by oxidation to form the tetrazine ring. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(heptafluoropropyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of dihydro- or tetrahydro-derivatives.
Substitution: The heptafluoropropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,6-Bis(heptafluoropropyl)-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,6-Bis(heptafluoropropyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine: Similar in structure but with trifluoromethyl groups instead of heptafluoropropyl groups.
3,6-Bis(pentafluoroethyl)-1,2,4,5-tetrazine: Contains pentafluoroethyl groups, offering different reactivity and stability profiles.
Uniqueness
3,6-Bis(heptafluoropropyl)-1,2,4,5-tetrazine is unique due to its heptafluoropropyl groups, which provide enhanced stability and reactivity compared to other fluorinated tetrazines. This makes it particularly valuable for applications requiring high thermal stability and resistance to chemical degradation.
Properties
CAS No. |
5585-47-7 |
|---|---|
Molecular Formula |
C8F14N4 |
Molecular Weight |
418.09 g/mol |
IUPAC Name |
3,6-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8F14N4/c9-3(10,5(13,14)7(17,18)19)1-23-25-2(26-24-1)4(11,12)6(15,16)8(20,21)22 |
InChI Key |
KHXXPYVDCSMSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(N=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


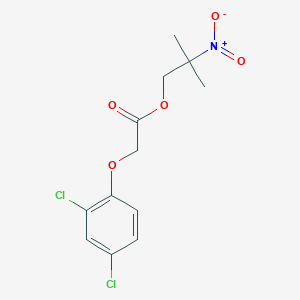


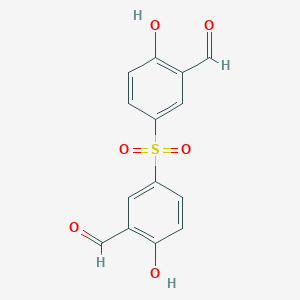
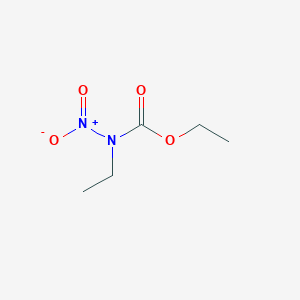


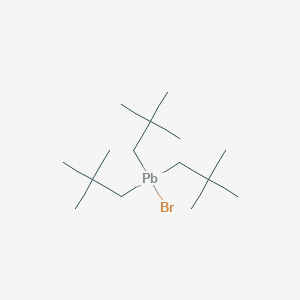
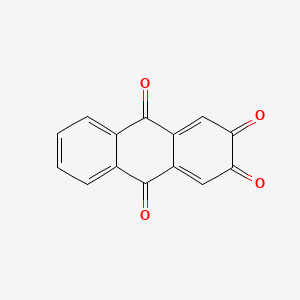

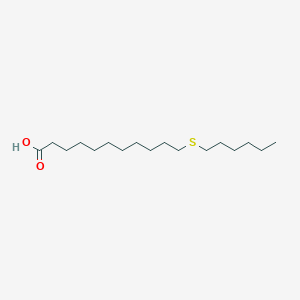

![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
